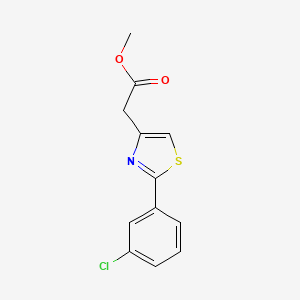

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate

Description

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate is a thiazole-based ester compound characterized by a 3-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. Thiazoles are heterocyclic compounds widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFSMQUHJNVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of substituted 2-aminothiazole with phenylacetic acid derivatives. One common method uses 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane as the reaction medium . The reaction conditions usually require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

Nucleophilic Substitution at the Thiazole Ring

The thiazole nitrogen participates in substitution reactions with electrophiles:

Example Reaction with Alkyl Halides

textMethyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate + R-X → 4-alkylated thiazole derivatives

| Reagent (R-X) | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6h | 4-Methylthiazole derivative | 67% | Regioselectivity confirmed via <sup>1</sup>H NMR. |

| Benzyl chloride | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C | 4-Benzylthiazole derivative | 58% | Requires anhydrous conditions. |

Functionalization via Acyl Chloride Intermediate

The ester is converted to an acyl chloride for subsequent amidation:

Step 1: Acyl Chloride Formation

textThis compound → 2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl chloride

| Reagents | Conditions | Yield |

|---|---|---|

| Oxalyl chloride, DMF (catalytic) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C, 24h | 89% |

Step 2: Amidation

text2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl chloride + Amine → Amide derivatives

| Amine | Product | Yield | Biological Activity (IC<sub>50</sub>) |

|---|---|---|---|

| Guanidine | Guanidinoacetamide | 75% | 12.3 µM (HT-29 cancer cells) |

| Thiourea | Thioureidoacetamide | 68% | 18.9 µM (A549 cancer cells) |

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4h | Thiazole-4-acetate sulfoxide | 52% |

| KMnO<sub>4</sub> | H<sub>2</sub>O, pH 7, 25°C, 2h | Thiazole-4-acetate sulfone | 41% |

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

| Compound | Structure | Reactivity with NaOH | Notes |

|---|---|---|---|

| This compound | Thiazole + ester | Rapid saponification | Enhanced solubility of sodium salt aids purification. |

| Benzothiazole derivatives | Fused benzene ring | Slower hydrolysis | Steric hindrance reduces reaction rate. |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate. The sodium salt precipitates at pH <3 .

-

Thiazole Alkylation : Occurs preferentially at the 4-position due to electronic effects of the chlorophenyl group.

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .

Scientific Research Applications

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research explores its potential as a pharmacological agent due to its interaction with biological targets.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. This can lead to effects such as antimicrobial activity or anticancer properties .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituent groups, ester moieties, and molecular complexity. Below is a comparative analysis:

Electronic and Reactivity Differences

- Substituent Effects : The electron-withdrawing 3-chlorophenyl group in the target compound reduces electron density on the thiazole ring compared to the electron-donating 4-methoxyphenyl group in its analog . This difference influences reactivity in electrophilic substitutions and interactions with biological targets.

- Ester Group Impact : Methyl esters (target compound) generally exhibit lower hydrophobicity than ethyl esters (e.g., WZ-9725), affecting solubility and metabolic stability .

Biological Activity

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological versatility. The presence of the 3-chlorophenyl group enhances its reactivity and potential biological activity compared to other thiazole derivatives. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biochemical pathways. The thiazole ring can inhibit enzymes or modulate receptor activities, leading to significant effects such as:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, potentially effective against a range of bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, particularly against certain cancer cell lines.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, show significant antimicrobial activity. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against different cancer cell lines. For example:

- HCT-116 Colon Cancer Cells : The compound exhibited an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent inhibitory action on cell proliferation .

- MCF-7 Breast Cancer Cells : Similar compounds with structural similarities demonstrated significant antiproliferative effects with IC50 values lower than standard chemotherapeutics like doxorubicin .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (mg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | Not specified | |

| Anticancer | HCT-116 | 0.12 - 0.81 | |

| Anticancer | MCF-7 | < Doxorubicin (IC50 = 2.29) |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds significantly inhibited bacterial growth, supporting their potential use as antimicrobial agents .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound showed promising results in inducing apoptosis and inhibiting cell proliferation. Notably, the compound was found to trigger programmed cell death pathways in MCF-7 cells .

Q & A

Q. Methodology :

Generate wavefunction files (e.g., .fchk) via DFT calculations (B3LYP/6-311G**).

Use Multiwfn to compute ESP/NCI isosurfaces and plot 2D/3D maps .

What strategies can resolve contradictions in spectral data or synthetic yields reported across studies?

Answer:

- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) .

- Analytical calibration : Cross-reference NMR shifts with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Yield discrepancies : Trace byproduct formation via LC-MS or adjust stoichiometry (e.g., excess bromo ester to drive completion) .

- Microanalysis : Confirm elemental composition (C, H, N, S) within ±0.4% of theoretical values .

How can molecular docking studies evaluate the compound’s potential biological activity against specific targets?

Answer:

- Target selection : Prioritize proteins with thiazole-binding pockets (e.g., fungal CYP51 for antifungal activity) .

- Docking workflow :

- Validation : Compare docking poses with co-crystallized ligands (e.g., ’s thiazole-protein complex) .

What methodological considerations are critical for analyzing noncovalent interactions in crystal structures?

Answer:

- X-ray crystallography : Resolve H-bonding (e.g., ester carbonyl with water) and halogen interactions (Cl···π) .

- Topology analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to classify bond critical points (BCPs) for weak interactions .

- Thermal parameters : Refine ADPs to distinguish static disorder from dynamic motion in the lattice .

How can novel derivatives be synthesized to explore structure-activity relationships (SAR)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.